3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide
Description
This compound features a propanamide backbone substituted with a 4-chlorophenylsulfonyl group at the 3-position and a 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl moiety at the N-terminus.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5S2/c21-14-2-4-15(5-3-14)30(25,26)10-7-19(24)23-20-22-16(12-29-20)13-1-6-17-18(11-13)28-9-8-27-17/h1-6,11-12H,7-10H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIGNHCJNYBGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide (CAS Number: 895643-20-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and pharmacological implications based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 452.9 g/mol. The structure features a sulfonamide group attached to a thiazole moiety and a dihydrobenzo[b][1,4]dioxin structure, which are known to influence biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the sulfonamide : Reaction of a suitable amine with sulfonyl chloride.
- Thiazole and dioxin incorporation : Utilizing specific precursors to introduce the thiazole and dioxin functionalities.
Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure.
Antiviral Properties
Research has indicated that compounds with similar structures exhibit antiviral activities. For instance, derivatives containing the 4-chlorophenyl group have shown efficacy against various viral strains. In bioassays, some sulfonamide derivatives demonstrated significant inhibition rates against the Tobacco Mosaic Virus (TMV), with certain compounds achieving up to 54.51% inhibition at specific concentrations .
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through molecular docking studies. It is believed to interact with specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases linked to these enzymes.
Case Studies
- Antiviral Activity Against TMV : A study synthesized several sulfonamide derivatives and tested their antiviral properties against TMV. Compounds similar to our target compound showed promising results, indicating that modifications in the structure can enhance biological activity .
- Enzyme Interaction Studies : Molecular docking simulations have been conducted to predict the binding affinity of this compound with various targets, including G-protein coupled receptors (GPCRs). These studies suggest that structural features significantly influence binding efficiency and specificity .
Scientific Research Applications
The compound has demonstrated a range of biological activities that make it suitable for research applications:
- Enzyme Inhibition :
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial effects against various pathogens. Preliminary results suggest it may possess significant activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Therapeutic Applications :
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Case Study 1: Enzyme Inhibition
In a study focused on the inhibition of the Type III secretion system (T3SS), the compound was tested for its ability to inhibit specific enzymatic activities linked to pathogenic bacteria. Results indicated a concentration-dependent inhibition pattern, highlighting its potential as a therapeutic agent against bacterial infections .
Case Study 2: Antimicrobial Evaluation
A comprehensive evaluation of the antimicrobial properties was conducted where the compound was tested against a panel of microbial strains. The results showed promising activity, particularly against Gram-positive bacteria, suggesting its potential use as an alternative antimicrobial therapy.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound vs. 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9] ()
- Sulfonyl Group : Both compounds share a 4-substituted phenylsulfonyl group (X = Cl in the target vs. X = H, Cl, Br in analogs). The chloro-substitution in the target compound may enhance lipophilicity compared to unsubstituted (X = H) or brominated (X = Br) analogs.
- Heterocyclic Core : The target uses a thiazole ring fused to dihydrobenzodioxin, whereas analogs [7–9] employ a 1,2,4-triazole-thione scaffold. The thiazole’s electron-rich nature may improve π-π interactions compared to triazole-thiones.
- Substituents : The target’s dihydrobenzodioxin moiety offers conformational rigidity, contrasting with the 2,4-difluorophenyl group in analogs, which introduces steric and electronic effects.
Table 1: Structural Comparison
Target Compound vs. 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-Oxadiazol-2-yl}sulfanyl)-N-(Substituted Phenyl)propanamides ()
- Backbone : Both compounds use a propanamide scaffold. However, the target’s sulfonyl group is replaced with a sulfanyl-linked 1,3,4-oxadiazole in analogs.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
- NMR :
- The dihydrobenzodioxin’s methylene protons (δ 4.2–4.5 ppm) and thiazole protons (δ 7.5–8.0 ppm) would distinguish the target from analogs with fluorophenyl (δ 7.0–7.8 ppm) or triazole-thione signals.
Q & A
Q. What are the established synthetic routes for 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Sulfonylation of 4-chlorophenyl groups using reagents like HBTU or DMSO with triethylamine as a base (common in sulfonamide coupling reactions) .
- Step 2 : Amide bond formation between the sulfonylated intermediate and the thiazole-amine moiety (4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)thiazol-2-amine) using coupling agents such as HBTU or EDCI .
- Characterization : Confirm intermediates via H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl and dihydrodioxin groups), C-NMR (e.g., carbonyl signals at ~170 ppm), and IR (sulfonyl S=O stretches at ~1350–1150 cm) . Elemental analysis (C, H, N) should align with theoretical values (±0.3%) .
Q. What in vitro assays are recommended for preliminary biological evaluation of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Compare to controls like cisplatin .
- Enzyme inhibition : Screen against kinases or proteases (e.g., COX-2) using fluorometric or colorimetric kits, given the sulfonamide group’s affinity for enzyme active sites .
- Solubility : Determine via HPLC or shake-flask method in PBS (pH 7.4) to guide formulation for downstream assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer : Contradictions (e.g., varying IC values) may arise from:
- Cell line heterogeneity : Validate activity in ≥3 cell lines with distinct genetic profiles (e.g., p53 status).
- Assay parameters : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration (e.g., 5% FBS vs. serum-free) .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance. Replicate experiments ≥3 times .
Q. What strategies optimize the synthesis yield of the thiazole-dihydrodioxin intermediate?
- Reaction solvent : Replace dioxane with DMF or THF to enhance solubility of aromatic intermediates.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) instead of recrystallization to isolate polar intermediates .
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the 4-chlorophenylsulfonyl group?
- Methodological Answer :
- Variation of substituents : Synthesize analogs with electron-withdrawing (e.g., -NO) or electron-donating (e.g., -OCH) groups on the phenyl ring. Assess impact on bioactivity .
- Bioisosteric replacement : Substitute the sulfonyl group with carbonyl or phosphonyl moieties to test electronic effects .
- Data analysis : Use multivariate regression to correlate substituent Hammett constants (σ) with biological potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
